6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one
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Overview
Description
6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one is a chemical compound with the molecular formula C19H12O4. It is a derivative of xanthene and is known for its unique structural properties, which include a xanthene core substituted with hydroxy groups at the 6 and 9 positions and a hydroxyphenyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with resorcinol in the presence of an acid catalyst, followed by cyclization to form the xanthene core. The reaction conditions often require elevated temperatures and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound is employed in the detection of reactive oxygen species (ROS) in biological systems.
Industry: The compound is used in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one involves its interaction with molecular targets and pathways. In biological systems, the compound can react with ROS, leading to the formation of fluorescent products. This property makes it useful for detecting oxidative stress in cells. Additionally, its fluorescence can be exploited in imaging techniques to visualize cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-9-phenyl-3H-xanthen-3-one: Similar structure but lacks the hydroxyphenyl group.
Hydroxyphenyl fluorescein: Contains a similar xanthene core with different substituents
Uniqueness
6-Hydroxy-9-(2-hydroxyphenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring precise detection of ROS and other analytes .
Properties
CAS No. |
199991-33-8 |
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Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-hydroxy-9-(2-hydroxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C19H12O4/c20-11-5-7-14-17(9-11)23-18-10-12(21)6-8-15(18)19(14)13-3-1-2-4-16(13)22/h1-10,20,22H |
InChI Key |
DTORADINSJYOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)O |
Origin of Product |
United States |
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